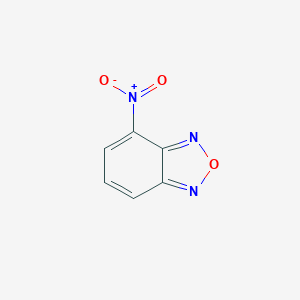

4-Nitro-2,1,3-benzoxadiazole

Description

Historical Context and Significance of Benzoxadiazole Core in Organic Chemistry

The benzoxadiazole framework, systematically named 2,1,3-benzoxadiazole, has been a subject of interest since the mid-20th century. Initially known as benzofurazan, this heterocyclic system consists of a benzene (B151609) ring fused to a 1,2,5-oxadiazole ring. thieme-connect.de The inherent electron-deficient nature of the benzoxadiazole core quickly established its importance as a key intermediate in the synthesis of more complex molecules. This electron deficiency arises from the electronegativity of the oxygen and nitrogen atoms within the heterocyclic ring, making the aromatic system susceptible to nucleophilic attack, a characteristic that has been extensively exploited in organic synthesis. thieme-connect.de

The planar structure and rigid π-conjugated system of benzoxadiazoles facilitate charge transfer processes, rendering them valuable in the development of materials for optoelectronics and as fluorophores. Their derivatives have been widely investigated for applications in organic light-emitting diodes (OLEDs) due to their strong electron-withdrawing capabilities and efficient fluorescence. The versatility of the benzoxadiazole scaffold allows for systematic chemical modifications, enabling researchers to fine-tune its electronic and photophysical properties for specific applications in medicinal chemistry, materials science, and beyond. mdpi.comresearchgate.net

Evolution of Research on Nitro-Substituted Benzoxadiazoles

The introduction of a nitro group onto the benzoxadiazole ring marked a significant advancement in the application of this heterocycle. The nitro group, being a powerful electron-withdrawing substituent, further enhances the electron-deficient character of the aromatic system. thieme-connect.de This increased reactivity has been a cornerstone in the synthesis of a vast array of functional molecules.

A common synthetic route to many 4-substituted-7-nitro-2,1,3-benzoxadiazole derivatives involves the nucleophilic aromatic substitution of a halogen atom, typically chlorine or fluorine, from a 4-halo-7-nitro-2,1,3-benzoxadiazole precursor. thieme-connect.dearkat-usa.orgnih.gov Compounds like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are highly reactive and readily undergo substitution reactions with various nucleophiles such as amines, phenols, and thiols. thieme-connect.dearkat-usa.orgresearchgate.net This reactivity has enabled the creation of extensive libraries of NBD derivatives with tailored properties. For example, the reaction of NBD-Cl with primary amines has been used to synthesize new compounds with potential applications in bioanalytical chemistry. arkat-usa.org The ease with which the nitro group can be displaced in certain positions has also been a subject of intensive study, further expanding the synthetic utility of these compounds. thieme-connect.de

Current Research Trajectories and Interdisciplinary Relevance of 4-Nitro-2,1,3-benzoxadiazole

The research landscape for this compound and its derivatives is both broad and dynamic, spanning multiple scientific disciplines. Its derivatives are particularly valued as fluorescent probes and labels in analytical and biological chemistry. arkat-usa.orgchemimpex.comtandfonline.com The nitrobenzoxadiazole (NBD) fluorophore is frequently used in the design of analyte-responsive probes due to its favorable photophysical properties. frontiersin.org

Fluorescent Probes and Sensors: Derivatives such as 4-nitro-7-piperazino-2,1,3-benzoxadiazole serve as fluorescent probes for biological imaging and are used to visualize cellular processes in real-time. chemimpex.comtandfonline.com Notably, the fluorescence intensity of some NBD derivatives is pH-dependent, a property that has been harnessed to develop probes for acidic organelles like lysosomes. tandfonline.comnih.gov For instance, 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) exhibits a dramatic increase in fluorescence intensity at a pH of 7.0 or lower, allowing for clear visualization of lysosomes in living cells. tandfonline.comnih.gov Furthermore, NBD-based reagents are employed for the sensitive detection of various analytes, including amino acids, catecholamines, and airborne isocyanates, through derivatization followed by high-performance liquid chromatography (HPLC) or capillary electrophoresis. researchgate.netuq.edu.auacs.orgnih.gov

Drug Development and Medicinal Chemistry: The this compound scaffold is a valuable pharmacophore in drug discovery. Researchers have designed and synthesized derivatives as potential fluorescent probes for sigma receptors, which are implicated in various neurological disorders. rsc.org By linking the fluorescent tag to molecules that bind to these receptors, scientists can study their distribution and function in normal and cancerous cells. rsc.org The benzoxadiazole core itself is recognized for its utility in designing photosensitizers for photodynamic therapy and inhibitors for enzymes like glutathione (B108866) S-transferase, which is involved in cancer cell resistance. mdpi.comresearchgate.net

Materials Science and Energetic Materials: In materials science, benzoxadiazole derivatives are explored for creating advanced materials with specific optical and electronic properties for applications in electronics and photonics. chemimpex.com They are used as building blocks for luminescent liquid crystals and organic photovoltaic materials. bohrium.comacs.org The electron-accepting nature of the benzoxadiazole unit is a key feature in designing donor-acceptor type molecules for organic solar cells. acs.orgnih.gov Additionally, the high nitrogen content and heat of formation associated with the oxadiazole ring, especially when combined with nitro groups, have led to research into nitrobenzoxadiazole derivatives as energetic materials. thieme-connect.deresearchgate.netfrontiersin.org

Research Applications of this compound Derivatives

| Derivative Name | Application Area | Key Finding | Citation(s) |

| 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) | Biological Imaging | Visualizes lysosomes in live cells due to pH-dependent fluorescence. | tandfonline.comnih.gov |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Analytical Chemistry | Acts as a fluorogenic labeling reagent for high-speed analysis of amino acid neurotransmitters. | acs.org |

| This compound-piperazine conjugates | Drug Development | Serve as fluorescent probes for sigma receptors, showing high affinity and selectivity. | rsc.org |

| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) | Environmental Monitoring | Used as a derivatizing agent for the determination of airborne isocyanates by liquid chromatography. | nih.gov |

| Thienopyrrole and Benzoxadiazole Copolymers | Organic Photovoltaics | Used as donor-acceptor copolymers in organic solar cells, achieving power conversion efficiencies up to 6.26%. | nih.gov |

| 4-(4-aminofurazanamino)-7-nitro-2,1,3-benzoxadiazole | Energetic Materials | Synthesized as a potential energetic material through aromatic nucleophilic substitution. | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAGTPWBAZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167538 | |

| Record name | 4-Nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16322-19-3 | |

| Record name | 4-Nitrobenzo-2-oxa-1,3-diazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16322-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016322193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2GK95S4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Nitro 2,1,3 Benzoxadiazole

Precursor Synthesis and Derivatization Strategies

The synthesis and derivatization of 4-nitro-2,1,3-benzoxadiazole, also known as 4-nitrobenzofurazan, are pivotal in the development of novel compounds with diverse applications, particularly as fluorescent probes. rsc.orgarkat-usa.org These strategies often involve the use of halogenated precursors and electrophilic nitration to introduce the key nitro group.

A primary route to this compound derivatives involves nucleophilic substitution of a halogen atom on a benzoxadiazole ring. The compound 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a frequently used precursor. arkat-usa.orgtcichemicals.com The chlorine atom in NBD-Cl is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles. researchgate.net This reactivity allows for the synthesis of a wide array of 4-substituted-7-nitro-2,1,3-benzoxadiazoles. arkat-usa.org For instance, reaction of NBD-Cl with primary amines leads to the formation of fluorescent NBD derivatives. arkat-usa.org

Another important halogenated precursor is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). semanticscholar.orgnih.gov The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, often exhibiting higher reactivity than chlorine. rsc.org This enhanced reactivity makes NBD-F a valuable reagent for labeling amines and thiols under mild conditions. nih.govresearchgate.net

The general synthetic approach involves reacting the halogenated benzoxadiazole with a chosen nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction. For example, the synthesis of ethyl-4-[(7-nitro-2,1,3,-benzoxadiazole-4-yl) amino] benzoate (B1203000) is achieved by refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl p-aminobenzoate in absolute ethanol (B145695).

The introduction of a nitro group onto the 2,1,3-benzoxadiazole core is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, specifically nitration. A common method involves treating the parent 2,1,3-benzoxadiazole or a substituted derivative with a mixture of concentrated nitric acid and sulfuric acid (a sulfonitric mixture). mdpi.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. masterorganicchemistry.com

For instance, 4-nitro-2,1,3-benzothiadiazole (B1293627), a related compound, is synthesized by adding 2,1,3-benzothiadiazole (B189464) to a frozen mixture of sulfuric acid and nitric acid, followed by warming to room temperature. mdpi.com A similar principle applies to the nitration of 2,1,3-benzoxadiazole.

The 4-position of this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group and the benzoxadiazole ring system itself. This allows for a wide range of functionalization reactions.

Nucleophilic aromatic substitution (SNAr) is the predominant mechanism for functionalizing this position. wikipedia.orgchemistrysteps.com A variety of nucleophiles, including amines, thiols, and alkoxides, can displace a leaving group (typically a halide) at the 4-position to introduce new functional groups. arkat-usa.orglibretexts.org For example, new fluorescent derivatives for sigma receptors have been synthesized by connecting a this compound fluorescent tag to a piperazine (B1678402) linker. rsc.org

Besides the 4-position, other sites on the benzoxadiazole ring can also be functionalized, although they are generally less reactive. Competitive addition of nucleophiles to the 5- and 7-positions has been observed under certain conditions. nih.gov

Nucleophilic Substitution Reactions in this compound Chemistry

Nucleophilic substitution reactions are fundamental to the chemistry of this compound, enabling the synthesis of a vast number of derivatives with tailored properties. researchgate.netnih.gov

The mechanism of nucleophilic aromatic substitution (SNAr) on the highly electron-deficient this compound ring is a well-established addition-elimination process. wikipedia.orgchemistrysteps.com This mechanism is favored due to the presence of the strong electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org

The reaction proceeds in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halide), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or a σ-complex. wikipedia.orgnih.gov The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the nitro group at the 4-position. wikipedia.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the final substitution product. chemistrysteps.com

The formation of the Meisenheimer complex is often the rate-determining step. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. The electron-deficient nature of the this compound ring system makes the formation of these σ-adducts particularly favorable, and in some cases, these intermediates can be isolated as stable salts. nih.gov

The high reactivity of halogenated 4-nitro-2,1,3-benzoxadiazoles, such as NBD-Cl and NBD-F, with amines and thiols is extensively utilized for the synthesis of fluorescent derivatives for biological and analytical applications. arkat-usa.orglibretexts.orgdergipark.org.tr

Reactivity with Amines: Primary and secondary amines readily react with compounds like NBD-Cl to form highly fluorescent NBD-amino derivatives. arkat-usa.orgnih.gov This reaction is a cornerstone for creating fluorescent probes and labels for biomolecules. arkat-usa.orgnih.gov The reaction typically proceeds under mild conditions, often in an organic solvent and sometimes with the addition of a base to neutralize the liberated acid. For example, the reaction of NBD-Cl with various primary amines has been used to synthesize a range of new compounds with interesting photophysical properties. arkat-usa.org

Reactivity with Thiols: Thiols are also excellent nucleophiles for reacting with halogenated 4-nitro-2,1,3-benzoxadiazoles. rsc.orgacs.org The resulting thioether derivatives are often highly fluorescent and have been employed as suicide inhibitors for enzymes like glutathione (B108866) S-transferases. nih.gov The reaction with thiols is generally chemoselective and can be performed under mild conditions, making it suitable for modifying peptides and proteins. rsc.org

The table below summarizes the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with different nucleophiles.

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Ethyl p-aminobenzoate | N-substituted derivative | Reflux in absolute ethanol | |

| Primary Amines (various) | 4-Amino-7-nitrobenzoxadiazole derivatives | Not specified | arkat-usa.org |

| 6-mercapto-1-hexanol (B159029) | Thioether derivative | Not specified | nih.gov |

Influence of Nitro Group on Reaction Kinetics and Selectivity

The nitro group (NO₂) at the 4-position of the 2,1,3-benzoxadiazole ring profoundly influences the molecule's reactivity, primarily due to its strong electron-withdrawing nature. This electronic effect operates through both inductive and resonance (-M) effects, which deactivates the benzoxadiazole system towards electrophilic substitution reactions by reducing the electron density of the aromatic ring. quora.com Conversely, this decrease in electron density significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

The electron-withdrawing capacity of the nitro group can be so significant that it alters the pi-electron structure of the aromatic system. researchgate.net In reactions with nucleophiles, the addition of the nucleophile to the electron-deficient aromatic ring is typically the slow, rate-limiting step of the reaction. mdpi.com The presence of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during this step, thereby lowering the activation energy and increasing the reaction rate compared to an unsubstituted ring.

Furthermore, the nitro group can act as a directing group, controlling the regioselectivity of certain reactions. In radical reactions, for instance, the presence of a nitro group can reverse the typical site-selectivity of addition to a molecule. rsc.org In the context of this compound derivatives, such as 4-R-amino-7-nitro-2,1,3-benzoxadiazoles, the nitro group's influence dictates the outcome of reactions with nitrating and nitrosating agents, directing the reaction to occur at either the carbocyclic ring or the secondary amino group depending on the specific reagent used. butlerov.com

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group is one of the most critical transformations of this compound, providing a gateway to a variety of amino-substituted derivatives. This conversion is a fundamental step in the synthesis of fluorescent probes and other functional molecules. nih.gov The reduction process involves a six-electron transfer that sequentially transforms the nitro group (-NO₂) into nitroso (-NO), hydroxylamino (-NHOH), and finally the amino (-NH₂) functional group. nih.gov A wide array of reagents and methodologies has been developed to achieve this transformation efficiently and selectively.

Conversion to Amino-Substituted Benzoxadiazoles

The conversion of this compound to 4-Amino-2,1,3-benzoxadiazole is a common synthetic procedure. Classical methods often employ metals in acidic or neutral media. For example, nitrobenzoxadiazoles can be effectively reduced to their corresponding amino analogues using iron powder in acetic acid. Another established method involves the use of a mixture of iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), ammonium (B1175870) chloride (NH₄Cl), and zinc dust in an ethanol/water solvent system. mdpi.com These methods are generally robust and provide good yields of the desired amino product.

| Reagent System | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Iron powder | Acetic Acid | Heating | |

| FeSO₄·7H₂O, NH₄Cl, Zinc dust | Ethanol / Water | Vigorous stirring at room temperature | mdpi.com |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aromatic nitro compounds due to its efficiency and the clean nature of the process, which typically produces water as the only byproduct. google.com This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.comorganic-chemistry.org The reaction is typically carried out in a solvent such as ethanol or methanol (B129727) under a hydrogen atmosphere, which can range from balloon pressure to high-pressure autoclaves. Bimetallic catalysts, such as copper/nickel nanoparticles, have also been shown to be effective for the hydrogenation of substituted nitroaromatics. rsc.org These approaches are generally applicable to the reduction of this compound, offering a high-yielding route to the amino derivative.

Selective Reduction Strategies

In the synthesis of complex molecules, it is often necessary to reduce a nitro group in the presence of other reducible functional groups, such as halogens, carbonyls, esters, or nitriles. This requires the use of chemoselective reducing agents. Catalytic hydrogenation can sometimes be non-selective, necessitating alternative methods. scispace.com

A variety of systems have been developed for this purpose. For instance, a combination of dicobalt octacarbonyl (Co₂(CO)₈) and water has been shown to selectively reduce aromatic nitro groups to amines in the presence of halogens and carbonyl groups. scispace.com Similarly, sodium borohydride (B1222165) (NaBH₄), a mild reducing agent that does not typically reduce nitro groups, can be activated with transition metal complexes like Ni(PPh₃)₄ to achieve this transformation. jsynthchem.com Other modern, metal-free options include the use of tetrahydroxydiboron (B82485) or a combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide (KOtBu), which tolerate a wide range of functional groups. organic-chemistry.org

| Reagent System | Tolerated Functional Groups | Reference |

|---|---|---|

| Co₂(CO)₈ / H₂O | Halogens (Cl, Br, I), Aldehydes, Ketones | scispace.com |

| NaBH₄ / Ni(PPh₃)₄ | General applicability for nitroaromatics | jsynthchem.com |

| Tetrahydroxydiboron | Vinyl, Ethynyl, Carbonyl, Ester, Halogens | organic-chemistry.org |

| B₂pin₂ / KOtBu | Ketones, Esters, Nitriles, Halogens | organic-chemistry.org |

| HSiCl₃ / Tertiary Amine | Broad applicability | organic-chemistry.org |

Cyclization and Rearrangement Pathways Involving this compound Intermediates

Derivatives of this compound serve as valuable intermediates in the construction of more complex heterocyclic systems through cyclization reactions. A notable example begins with 4-chloro-7-nitro-2,1,3-benzoxadiazole, a close analogue. This compound can be reacted with ethyl p-aminobenzoate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a carboxylic acid hydrazide intermediate. This intermediate is a key building block that can undergo further transformations. For instance, reaction with phenylisothiocyanate yields a thiosemicarbazide (B42300) derivative, which can then be cyclized in the presence of a base to afford a 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol. This multi-step sequence demonstrates how the nitro-benzoxadiazole core can be utilized as a scaffold to build fused or linked heterocyclic rings, significantly increasing molecular complexity.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies, often referred to as green chemistry. mdpi.com These principles are applicable to the synthesis of this compound and its derivatives. Advanced techniques such as microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Green chemistry approaches focus on minimizing waste and avoiding hazardous substances. bohrium.com This includes the use of greener solvents (like water or ethanol), solvent-free reaction conditions, and the development of reusable heterogeneous catalysts. mdpi.comresearchgate.net For the synthesis of oxadiazole rings and related heterocycles, methods employing photoredox catalysis under visible light or the use of ultrasonic irradiation represent advanced, energy-efficient strategies that align with green chemistry principles. researchgate.net These modern techniques offer sustainable alternatives to traditional synthetic routes, which may rely on harsh reagents or toxic solvents.

Spectroscopic Characterization and Photophysical Properties of 4 Nitro 2,1,3 Benzoxadiazole and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectra of 4-nitro-2,1,3-benzoxadiazole (NBD) and its derivatives are characterized by distinct bands in the ultraviolet and visible regions, arising from various electronic transitions within the molecule. These transitions are sensitive to the molecular structure and the surrounding solvent environment.

π-π* Electronic Transitions and Intramolecular Charge Transfer (ICT) States

The absorption spectra of NBD derivatives typically exhibit strong bands that are attributed to π-π* electronic transitions. nih.govfrontiersin.org For instance, new fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system show an absorption maximum around 419 nm in the visible region, which is characteristic of a π-π* transition. nih.govfrontiersin.orgresearchgate.net Similarly, in ethanol (B145695), certain derivatives show absorption bands at approximately 216-223 nm and 261-268 nm due to π-π* transitions, with an additional band around 337-340 nm assigned to n-π* transitions. rdd.edu.iq

A significant feature of many NBD derivatives is the presence of an intramolecular charge transfer (ICT) state. nih.govfrontiersin.org This occurs in molecules with electron-donating and electron-accepting groups. The this compound moiety itself contains the electron-withdrawing nitro group, and when combined with an electron-donating substituent, an ICT character is imparted to the electronic transitions. nih.govrsc.org This charge transfer from the donor to the acceptor portion of the molecule upon photoexcitation is a key factor influencing the photophysical properties. frontiersin.orgrsc.org The ICT nature of the excited state is often evidenced by a large Stokes shift, which is the difference between the absorption and emission maxima. nih.govfrontiersin.org For example, a Stokes' shift of approximately 3,779 cm⁻¹ has been attributed to an ICT state in certain NBD derivatives. nih.govfrontiersin.orgresearchgate.net

Theoretical studies, such as those using density functional theory (DFT), have been employed to model the electronic structure and transitions. These calculations help in assigning the nature of the electronic transitions, often confirming a π-π* transition with charge transfer characteristics. frontiersin.orgresearchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the charge transfer nature. For example, in some derivatives, the HOMO is located on the benzene (B151609) ring of the benzoxadiazole and the triple bonds of a substituent, while the LUMO is primarily a π* orbital delocalized over the benzoxadiazole ring, indicating a charge transfer upon excitation. frontiersin.org

Solvent Effects on Absorption Maxima and Band Shapes

The polarity of the solvent can significantly influence the absorption maxima (λmax) and the shape of the absorption bands of this compound derivatives, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds with a significant intramolecular charge transfer character in their excited state.

Studies have shown that with increasing solvent polarity, the absorption bands of some NBD derivatives exhibit a slight red-shift (bathochromic shift), indicating a small solvatochromic effect on the ground state. frontiersin.org For example, for one derivative, the absorption maximum shifts from 416 nm in heptane (B126788) to 421 nm in dimethyl sulfoxide (B87167) (DMSO). frontiersin.org This suggests that the excited state is more polar than the ground state, and is thus stabilized to a greater extent by polar solvents.

The shape of the absorption bands can also be affected by the solvent. In less polar solvents like heptane, toluene (B28343), and THF, some derivatives show a more resolved vibrational structure in their absorption spectra compared to when they are in more polar solvents like chloroform (B151607). frontiersin.org Theoretical calculations using models that account for solvent effects can simulate these shifts in absorption spectra, providing insights into the interactions between the solute and solvent molecules. researchgate.netresearchgate.net

Quantitative Spectrophotometric Analysis of this compound Derivatives

The strong absorbance of this compound derivatives in the visible region makes them highly suitable for quantitative analysis using spectrophotometry. The derivatizing agent 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is frequently used to react with compounds containing primary or secondary amino groups or sulfhydryl groups, forming intensely colored products. semanticscholar.orgresearchgate.net

This reaction allows for the sensitive determination of various analytes, including drugs and other biologically important molecules. semanticscholar.orgresearchgate.netnih.gov For example, sensitive methods have been developed for the determination of sulfhydryl-containing drugs like acetylcysteine and captopril (B1668294) by reacting them with NBD-Cl. semanticscholar.orgresearchgate.net The resulting yellow-colored products can be measured spectrophotometrically at their respective absorption maxima, which are around 417 nm for the acetylcysteine derivative and 420 nm for the captopril derivative. semanticscholar.orgresearchgate.net

The optimization of experimental parameters such as pH, reagent concentration, reaction time, and temperature is crucial for developing a robust and sensitive spectrophotometric method. researchgate.netnih.gov For instance, the reaction between NBD-Cl and certain drugs is often carried out in a basic medium, such as in the presence of sodium tetraborate (B1243019) or at a specific pH, to facilitate the nucleophilic substitution reaction. researchgate.net The developed methods are often validated for linearity, accuracy, and precision, and can be successfully applied to the determination of the analytes in pharmaceutical formulations. semanticscholar.orgresearchgate.netnih.gov For example, a kinetic spectrophotometric method for befunolol (B1667911) hydrochloride using NBD-Cl showed that Beer's law was obeyed in a specific concentration range, with good recovery percentages. nih.gov

Fluorescence Spectroscopy and Luminescent Behavior

This compound (NBD) and its derivatives are renowned for their fluorescent properties, which are central to their widespread use as fluorescent probes and labels in various scientific fields.

High Quantum Yield and Photostability Characteristics

Many derivatives of this compound exhibit high fluorescence quantum yields (ΦF), which is a measure of the efficiency of the fluorescence process. researchgate.net For instance, certain newly synthesized fluorophores based on the 2,1,3-benzoxadiazole unit have shown strong fluorescence emission with quantum yields around 0.5. nih.govresearchgate.net These high quantum yields, coupled with large molar absorption coefficients, contribute to their brightness as fluorescent probes. researchgate.net

In addition to high quantum yields, good photostability is another desirable characteristic of NBD-based fluorophores. researchgate.net Photostability refers to the ability of a molecule to resist photodegradation when exposed to light. While the nitro group can sometimes lead to fluorescence quenching, careful molecular design can result in NBD derivatives with both high fluorescence and reasonable stability. It has been noted that benzoxadiazole-sulfonamide structures can offer higher quantum yields and better photostability compared to some other types of fluorescent reagents.

The fluorescence emission of NBD derivatives is often located in the visible region of the electromagnetic spectrum. For example, some derivatives exhibit strong bluish-green fluorescence emission in solution, with emission maxima (λem) ranging from 494 to 498 nm. nih.govfrontiersin.org The specific emission wavelength can be tuned by modifying the chemical structure of the derivative.

Fluorescence Enhancement and Quenching Mechanisms

The fluorescence of this compound derivatives can be modulated through various enhancement and quenching mechanisms, which forms the basis for their application as fluorescent sensors.

Fluorescence Enhancement:

Fluorescence enhancement can be triggered by specific chemical reactions or changes in the local environment. A common mechanism for fluorescence enhancement is the inhibition of a photoinduced electron transfer (PET) process. nih.gov In some probe designs, a quenching group is attached to the NBD fluorophore. Upon interaction with a specific analyte, the quenching group is cleaved or its electronic properties are altered, which suppresses the PET process and "turns on" the fluorescence. For example, a fluorescent probe for mercury ions (Hg²⁺) was developed based on a 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) fluorophore, where the addition of Hg²⁺ resulted in a 46-fold fluorescence enhancement. nih.gov

Another mechanism for fluorescence enhancement is the alteration of the intramolecular charge transfer (ICT) process. Changes in the environment, such as pH, can protonate or deprotonate parts of the molecule, affecting the donor-acceptor character and leading to increased fluorescence. For instance, the fluorescence intensity of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) was found to be dramatically elevated at a pH of 7.0 or lower. tandfonline.comnih.gov

Fluorescence Quenching:

Fluorescence quenching, the decrease in fluorescence intensity, can also be utilized for sensing applications. One common quenching mechanism is the formation of a complex with a quencher molecule, such as a metal ion. For example, supramolecular nanofibers formed from an NBD-peptide conjugate were shown to specifically bind to Cu²⁺ ions, leading to fluorescence quenching. acs.org

The nitro group in the NBD moiety itself can act as a fluorescence quencher. rsc.org Intersystem crossing (ISC) to the triplet state is a prevalent mechanism by which nitro groups can quench fluorescence. rsc.org However, the extent of quenching can be controlled by the molecular design. Introducing electron-donating groups to create a push-pull system can modulate the charge-transfer character of the excited state and influence the fluorescence quantum yield. rsc.org In some cases, increasing solvent polarity can also lead to fluorescence quenching of NBD derivatives. rsc.org

Stokes' Shift Analysis and Environmental Sensitivity

The this compound (NBD) moiety is a well-known environmentally sensitive fluorophore. nih.govacs.orgrsc.org This sensitivity is primarily manifested in its fluorescence properties, which are highly dependent on the polarity of the surrounding medium. acs.org In polar and protic environments, NBD derivatives typically exhibit weak fluorescence. rsc.org However, in hydrophobic surroundings, their fluorescence emission is significantly intensified. rsc.org This characteristic makes NBD and its derivatives valuable as probes for studying molecular interactions and local environments.

A key parameter in characterizing the environmental sensitivity of a fluorophore is the Stokes' shift, which is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra. A large Stokes' shift often indicates a significant difference in the geometry of the molecule between its ground and excited states, which can be influenced by the solvent.

For instance, a series of D-π-A-π-D (Donor-π-Acceptor-π-Donor) fluorophores incorporating a 2,1,3-benzoxadiazole unit exhibited large Stokes' shifts of approximately 3,779 cm⁻¹. researchgate.netfrontiersin.orgnih.gov This significant shift was attributed to an intramolecular charge transfer (ICT) process occurring in the excited state. researchgate.netfrontiersin.orgnih.gov The solvent polarity was found to have a notable effect on the photophysical properties of these compounds. frontiersin.orgnih.gov In a study of one such derivative, increasing solvent polarity led to a slight red-shift in the absorption bands, indicating a minor solvatochromic effect on the ground state. frontiersin.org In contrast, the fluorescence spectra showed a pronounced hypsochromic (blue) shift in less polar solvents like heptane, toluene, and THF, with the largest shifts observed in THF and toluene (15 and 22 nm, respectively). frontiersin.org This behavior is characteristic of fluorophores with an ICT character, where the excited state is more polar than the ground state.

The environmental sensitivity of NBD has been harnessed in the development of fluorescent probes. For example, 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) has been shown to exhibit a dramatic increase in fluorescence intensity at a pH of 7.0 or lower. tandfonline.com This pH-dependent fluorescence has been attributed to the protonation of a nitrogen atom in the piperazine (B1678402) ring, which hampers a photo-induced electron transfer process that would otherwise quench the fluorescence. tandfonline.com This property allows NBD-PZ to be used for visualizing acidic organelles like lysosomes in living cells. tandfonline.com

Similarly, another derivative, 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole, has been developed as a selective and sensitive fluorescent and colorimetric pH probe. nih.gov This probe displays a "turn-on" fluorescence response in the acidic pH range of 2.2 to 0.2. nih.gov In basic conditions (pH 8.5 to 13.3), it exhibits distinct color changes and shifts in its absorption spectra. nih.gov

The combination of NBD with peptides has also led to the creation of environment-sensitive supramolecular nanofibers. nih.govacs.org These nanofibers show enhanced fluorescence and respond to external stimuli, such as the presence of metal ions like Cu²⁺, by fluorescence quenching. nih.govacs.org

Table 1: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives in Chloroform

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes' Shift (cm⁻¹) |

| 9a | 419 | 494 | 3,738 |

| 9b | 419 | 498 | 3,786 |

| 9c | 419 | 498 | 3,786 |

| 9d | 419 | 494 | 3,738 |

Data compiled from a study on D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit. nih.gov

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of excited states in fluorescent molecules. For derivatives of this compound, this method has been instrumental in understanding the processes that occur after the absorption of light.

In a study of D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole core, time-resolved fluorescence measurements in chloroform revealed multi-exponential decay profiles. nih.gov This complexity in the fluorescence decay suggests the presence of more than one emissive species or multiple decay pathways. The researchers attributed the observed longer and shorter lifetimes to the emission from monomeric and aggregated molecules, respectively, even in dilute solutions. researchgate.netnih.gov This indicates a strong tendency for these molecules to form aggregates. frontiersin.org

The fluorescence properties of NBD derivatives are highly sensitive to their molecular structure and the surrounding environment. acs.org Research on a series of 4-aminonitrobenzoxadiazole derivatives has shown that the nonradiative decay rates are significantly higher for derivatives with larger alkyl groups and larger heterocyclic ring systems attached to the amino group. acs.org This suggests that the structural flexibility of the amino moiety plays a crucial role in the deactivation of the excited state.

Furthermore, the introduction of a charge transfer (CT) character in the excited states of nitro-aromatic compounds, such as the amino-derivatives of nitro-2,1,3-benzoxadiazole (NBD), can be beneficial for enhancing fluorescence. nih.gov This is because the CT character can disfavor intersystem crossing (ISC), a non-radiative pathway that competes with fluorescence. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Bond Analysis

In the synthesis and characterization of various 2,1,3-benzoxadiazole derivatives, FT-IR spectroscopy is routinely used to confirm the presence of key functional groups. For example, in the synthesis of a series of D-π-A-π-D fluorophores, the IR spectra showed characteristic bands for the synthesized compounds. nih.gov For instance, compound 9a exhibited IR bands at 2970, 2951, 2810, and 2211 cm⁻¹, while compound 9d showed bands at 3031, 2950, 2918, 2850, and 2209 cm⁻¹. nih.gov The synthesis of 2,1,3-benzoxadiazole itself from 2,1,3-benzoxadiazole-1-oxide was confirmed by IR spectroscopy, with the product showing a multitude of bands corresponding to its structure. nih.gov

FT-IR and Raman spectroscopy offer complementary information about the vibrational modes of a molecule. smolecule.com For instance, in a computational and experimental study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, both FT-IR and Raman spectra were recorded and compared with theoretical calculations. esisresearch.org The asymmetric C-O-C vibration was assigned to a band at 1144 cm⁻¹ in the IR spectrum and 1146 cm⁻¹ in the Raman spectrum, while the symmetric C-O-C stretching vibration was observed at 1063 cm⁻¹ in the IR and 1066 cm⁻¹ in the Raman spectrum. esisresearch.org

The vibrational spectra can also be influenced by the substituents on the benzoxadiazole ring system. In a study of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives, the presence of different substituents (NO₂, Cl, CH₃) led to predictable changes in the vibrational frequencies. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. mdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment of each nucleus, allowing for precise molecular characterization. mdpi.com

In the synthesis of 2,1,3-benzoxadiazole derivatives, ¹H and ¹³C NMR are routinely used to verify the structures of the final products and intermediates. For example, the ¹H NMR spectrum of 2,1,3-benzoxadiazole in CDCl₃ shows two doublets of doublets at δ 7.85 and 7.41 ppm. nih.gov The ¹H and ¹³C NMR spectra of more complex derivatives, such as D-π-A-π-D fluorophores, provide detailed information about the arrangement of the various structural motifs. For compound 9a in this series, the ¹H NMR spectrum in CDCl₃ displayed signals at δ 8.20, 7.77, 7.61, 4.66, 2.07, 1.42-1.23, and 0.88 ppm, while the ¹³C NMR spectrum showed peaks at δ 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3, 53.4, 31.7, 29.4, 29.0, 28.9, 26.4, 22.6, and 14.1 ppm. nih.gov Similar detailed characterization was performed for other derivatives in the series. nih.gov

Dynamic NMR experiments have also been employed to study the internal motions in 4-aminonitrobenzoxadiazole derivatives. acs.org These studies revealed that the internal rotation around the C-N bond connecting the amino group to the benzoxadiazole ring is relatively slow in the ground state. acs.org

Furthermore, NMR has been used to investigate the mechanism of the response of NBD-based pH probes. For 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole, NMR experiments in acidic and basic conditions helped to elucidate the structural changes responsible for the observed colorimetric and fluorescent responses. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for the characterization of this compound and its derivatives, providing precise information about their molecular weight and fragmentation patterns. utwente.nl This information is vital for confirming the identity of synthesized compounds and for elucidating their structures. lcms.cz

In the synthesis of 2,1,3-benzoxadiazole derivatives, MS is used to confirm the molecular weight of the target compounds. For example, in the synthesis of a series of D-π-A-π-D fluorophores, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the products. nih.gov For compound 9a, the calculated mass for [C₄₀H₄₄N₁₀O+H]⁺ was 681.3772, and the found mass was 681.3768. nih.gov Similarly, for compound 9d, the calculated mass was 681.3772, and the found mass was 681.3777. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. lcms.cz Dual-stage mass spectrometry (MS/MS) is particularly useful for this purpose, as it involves selecting a precursor ion and then fragmenting it to observe the resulting fragment ions. lcms.cz This technique can provide detailed insights into the connectivity of the polymer backbone, end groups, and repeat unit chemistry. lcms.cz

For smaller molecules, such as 4-nitro-2,1,3-benzothiadiazole (B1293627) (a related compound), the electron ionization mass spectrum shows a characteristic fragmentation pattern that can be used for its identification. nist.gov The molecular weight of this compound is 165.11 g/mol , corresponding to the molecular formula C₆H₃N₃O₃. scbt.com

Electrochemical Properties and Redox Behavior

The electrochemical properties and redox behavior of this compound and its derivatives are of significant interest due to their potential applications in electronic devices and as biological probes. frontiersin.orgnih.govuchile.cl The redox chemistry of the nitro group, in particular, plays a crucial role in the biological activity of many nitroaromatic compounds. uchile.cl

Electrochemical studies, often using techniques like cyclic voltammetry, are performed to determine the redox potentials of these compounds. These potentials provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The formation of a nitro radical anion upon one-electron reduction is a key event in the redox chemistry of nitro compounds. uchile.cl

The electrochemical behavior of these compounds is influenced by several factors, including the nature of the heterocyclic core and its substituents. beilstein-journals.org For instance, the presence of an electron-withdrawing nitro group can shift the oxidation potentials to more anodic regions. beilstein-journals.org

Determination of Band Gaps

The electrochemical data obtained from techniques like cyclic voltammetry can be used to determine the electrochemical band gap (Ege) of a molecule. frontiersin.orgnih.gov The band gap is the energy difference between the HOMO and LUMO levels and is a critical parameter for materials used in electronic devices.

For a series of D-π-A-π-D fluorophores based on 2,1,3-benzoxadiazole, the electrochemical band gaps were determined to be in the range of 2.48–2.70 eV. researchgate.netfrontiersin.orgnih.gov These values showed a strong correlation with the optical band gaps (2.64–2.67 eV), which were determined from the onset of the absorption spectra. researchgate.netfrontiersin.orgnih.gov The good agreement between the electrochemical and optical band gaps validates both methods for determining this important electronic property. frontiersin.orgnih.gov

The HOMO and LUMO energy levels can be estimated from the onset potentials of oxidation and reduction, respectively. nih.gov For the aforementioned series of 2,1,3-benzoxadiazole derivatives, the HOMO levels were found to be between -6.374 and -6.441 eV, while the LUMO levels were between -3.684 and -3.994 eV. nih.gov It was also noted that changing the length of the alkyl group attached to the tetrazole ring in these molecules did not significantly influence their redox potentials. frontiersin.orgnih.gov

Table 2: Optical and Electrochemical Properties of 2,1,3-Benzoxadiazole Derivatives

| Compound | Onset Oxidation Potential (V) | Onset Reduction Potential (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |

| 9a | 1.964 | -0.726 | -6.404 | -3.714 | 2.69 | 2.65 |

| 9b | 1.934 | -0.756 | -6.374 | -3.684 | 2.69 | 2.64 |

| 9c | 2.001 | -0.476 | -6.441 | -3.994 | 2.48 | 2.64 |

| 9d | 1.953 | -0.746 | -6.393 | -3.964 | 2.70 | 2.65 |

Data compiled from a study on D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit. nih.gov

Correlation between Electrochemical and Optical Band Gaps

The relationship between the electrochemical and optical band gaps of organic semiconductor materials, including derivatives of this compound (NBD), is a critical aspect of their characterization for optoelectronic applications. These two values, while related, are derived from different physical processes and their correlation provides insight into the material's electronic properties, particularly the exciton (B1674681) binding energy. researchgate.netrsc.org

The optical band gap (Egopt) is typically determined from the onset of absorption in UV-Vis spectroscopy and corresponds to the energy required for the lowest energy electronic transition, creating a Frenkel exciton (a bound electron-hole pair). aip.org In contrast, the electrochemical band gap (EgCV) is calculated from the difference between the first oxidation and reduction potentials measured by techniques like cyclic voltammetry (CV). rsc.org These potentials correspond to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. umons.ac.be

The fundamental difference between these two measurements is that the optical gap is the energy to create a bound exciton, while the electrochemical gap represents the energy to create a free electron and hole. researchgate.netrsc.org This difference is known as the exciton binding energy (Eb), and can be expressed by the equation:

Eb = EgCV - Egopt researchgate.net

For many organic materials, this difference can be significant. However, studies on various 2,1,3-benzoxadiazole derivatives have demonstrated a notably strong correlation between the two types of band gaps.

In one study focusing on new fluorophores containing a 2,1,3-benzoxadiazole unit in a D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) structure, researchers found a close relationship between the measured values. The electrochemical band gaps were determined to be in the range of 2.48–2.70 eV, while the optical band gaps were found to be between 2.64–2.67 eV. nih.govresearchgate.netnih.govfrontiersin.org The small discrepancy between these ranges suggests a relatively low exciton binding energy for this class of compounds.

Another investigation into D-π-A type structures based on nitrobenzofurazan (NBD) derivatives provided more specific comparative data. researchgate.net The study explored derivatives with different para-substituents (chlorine, methoxy, and phenoxy) and found what was described as a "remarkable" level of agreement between the electrochemical and optical band gaps determined by independent experimental methods. researchgate.net

The detailed findings are presented in the table below:

| Compound | Optical Band Gap (Egopt) (eV) | Electrochemical Band Gap (EgCV) (eV) | Difference (Eb) (eV) |

| NBD-Cl | 3.22 | 3.34 | 0.12 |

| NBD-OCH3 | 2.89 | 3.00 | 0.11 |

| NBD-OC6H5 | 2.94 | 3.01 | 0.07 |

| Data sourced from a study on D-π-A structures based on nitrobenzofurazan (NBD) derivatives. researchgate.net |

Furthermore, a study on small band gap oligomers using benzoxadiazole as an electron-deficient acceptor unit also confirmed a strong correlation. For an oligomer composed of two cyclopentadithiophene donor units linked by a benzoxadiazole acceptor, both the optical band gap and the electrochemical band gap were determined to be 1.95 eV, indicating a negligible exciton binding energy in that specific molecular architecture. umons.ac.be

These collective findings indicate that for many derivatives of 2,1,3-benzoxadiazole, the electrochemical and optical band gaps are closely correlated. This suggests that the energy of the exciton created upon photoexcitation is very close to the energy required to form separate charge carriers, a desirable property for applications in organic electronics where efficient charge separation is required. umons.ac.beresearchgate.net

Computational and Theoretical Investigations of 4 Nitro 2,1,3 Benzoxadiazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method for analyzing the optimized structures and electronic properties of molecules. mdpi.com For more complex analyses, such as those involving excited states and electronic transitions, Time-Dependent DFT (TD-DFT) is employed. frontiersin.orgjoshuagoings.com These theoretical calculations are instrumental in understanding the behavior of NBD derivatives.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of 4-Nitro-2,1,3-benzoxadiazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating electronic transitions. This gap is crucial in predicting the molecule's behavior in chemical reactions and its potential as a photosensitizer. researchgate.netresearchgate.net For instance, a higher HOMO energy level indicates a greater ability to donate electrons, making the molecule more reactive towards electrophiles. researchgate.net Conversely, a lower LUMO energy suggests a greater ability to accept electrons.

DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net This analysis helps in understanding intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation. researchgate.netresearchgate.net In many NBD derivatives, the benzoxadiazole moiety acts as an electron-accepting group.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Selected Benzoxadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Compound 1 | -0.26751 | -0.18094 | -0.08657 |

| Pt(bipy)Cl₄ | 1.68699 | ||

| Pt(en)Cl₄ | 2.05500 | ||

| Pt(dach)Cl₄ | 2.11760 |

Data sourced from multiple computational studies. The specific values can vary depending on the computational method and basis set used.

Prediction of Absorption and Emission Wavelengths

TD-DFT calculations are a valuable tool for predicting the absorption and emission spectra of molecules like this compound derivatives. frontiersin.orgnih.gov By simulating the electronic transitions between the ground and excited states, these calculations can estimate the wavelengths at which the molecule will absorb and emit light. frontiersin.org

These theoretical predictions are often compared with experimental data obtained from UV-Vis absorption and fluorescence spectroscopy to validate the computational models. frontiersin.org The calculations can also account for the effect of different solvents on the spectral properties, a phenomenon known as solvatochromism. frontiersin.org For molecules exhibiting intramolecular charge transfer, an increase in solvent polarity can lead to a stabilization of the first excited state, resulting in a shift in the emission peak. frontiersin.org

The accuracy of these predictions depends on the chosen functional and basis set. For example, the PBE0/def2-TZVP(-f) level of theory has been used to simulate absorption spectra in various solvents, with the results convoluted with Gaussian functions to reproduce the experimental spectra. frontiersin.org

Analysis of Charge Transfer Excited States

Upon absorption of light, molecules can be promoted to an excited state. In many NBD derivatives, this excited state has significant charge transfer (CT) character, meaning there is a substantial redistribution of electron density from a donor part to the acceptor NBD core. frontiersin.org This intramolecular charge transfer is a key factor behind their strong fluorescence and sensitivity to the local environment. frontiersin.org

TD-DFT calculations allow for a detailed analysis of these CT excited states. frontiersin.org By examining the molecular orbitals involved in the electronic transition, it is possible to confirm the π-π* nature of the excitation and its charge transfer characteristics. frontiersin.org This understanding is crucial for the rational design of new fluorescent probes with tailored properties. For example, tuning the donor strength and the conjugation length in NBD-based dyes can control the balance between charge transfer and locally excited states, which in turn influences their photosensitization and photoredox capabilities. chemrxiv.org The large Stokes shifts observed for many NBD compounds are also indicative of a significant change in geometry and electronic distribution in the excited state, a hallmark of ICT. frontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. researchgate.netnih.gov These simulations can reveal important information about the conformational flexibility of this compound derivatives and their interactions with other molecules, which is essential for understanding their biological activity and material properties. researchgate.netresearchgate.net

Non-Covalent Interactions, including π-Hole and π-π Stacking

Non-covalent interactions play a critical role in molecular recognition and the assembly of supramolecular structures. wikipedia.org For aromatic systems like NBD, π-π stacking and π-hole interactions are particularly important.

π-π Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. wikipedia.orgnih.gov These interactions are crucial in the packing of molecules in the solid state and in the binding of ligands to biological targets. wikipedia.orgnih.gov

π-Hole Interactions: The nitro group in this compound creates a region of positive electrostatic potential on the nitrogen atom, known as a π-hole. This can engage in attractive interactions with electron-rich regions of other molecules, such as lone pairs on oxygen or sulfur atoms. nih.gov These interactions can be significant, with computed interaction energies of around -5 kcal/mol, and are thought to be important in the binding of nitroaromatic ligands to proteins. nih.gov

MD simulations can be used to explore the geometry and energetics of these non-covalent interactions, providing insights into the stability of different molecular arrangements.

Conformational Energetics and Stability

MD simulations can be used to explore the potential energy surface of a molecule, identifying the most stable conformers and the energy barriers between them. mdpi.com This information is crucial for understanding how a molecule might bind to a receptor or how it will pack in a crystal. By simulating the molecule's motion over time, MD can reveal the dynamic interplay of different conformations and their relative stabilities. mdpi.com For instance, simulations can show how the binding of a ligand can stabilize certain protein conformations. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that seek to correlate the structural or physical properties of a molecule with a specific endpoint, such as its physicochemical properties or biological activity. nih.govyoutube.com These models are crucial in computational chemistry for predicting the properties of new chemical entities, thereby saving time and resources that would be spent on extensive laboratory experiments. researchgate.netchemrxiv.org For this compound (NBD) and its derivatives, QSPR studies have been instrumental in understanding and predicting their electronic, photophysical, and nonlinear optical (NLO) properties. researchgate.net

Researchers utilize computational methods like Density Functional Theory (DFT) to build these relationships. researchgate.netresearchgate.net For instance, studies on D-π-A (Donor-π-linker-Acceptor) type small molecules, where NBD acts as the electron acceptor, have been conducted to modulate their properties for applications in organic solar cells and NLO materials. researchgate.net By systematically changing the electron-donating groups attached to the NBD core, a relationship between the molecular structure and properties like the energy band gap can be established. researchgate.net

In one such study, the introduction of various electron-donating groups (such as -OH, -OCH3, and -N(CH3)2) to a p-phenylene donor, connected via a thiophene (B33073) linker to the NBD acceptor, was investigated. researchgate.net This systematic modification allowed for the fine-tuning of electronic and photophysical properties. researchgate.net Similarly, the impact of different para-substituents (chlorine, methoxy, and phenoxy) on the NBD core was explored, revealing a linear trend that could be used to estimate energy band gaps. researchgate.net These QSPR studies provide valuable insights for the rational design of novel NBD-based materials with desired characteristics. researchgate.net

| Substituent Group | Estimated Energy Band Gap (eV) |

| Chlorine | 3.22 |

| Methoxy | 2.89 |

| Phenoxy | 2.94 |

| Data derived from extrapolation of linear trends in UV-Vis spectra for para-substituted nitrobenzofurazans. researchgate.net |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling provides profound insights into the reaction pathways and transition states of chemical processes, which are often difficult to characterize experimentally. For derivatives of this compound, computational studies have been pivotal in elucidating their mechanism of action, particularly in biological systems. nih.gov

A significant example is the investigation of the interaction between 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) and human glutathione (B108866) S-transferases (GSTs), enzymes often implicated in drug resistance in cancer cells. nih.gov Spectroscopic and rapid kinetic experiments, supported by theoretical modeling, revealed that NBDHEX acts as a suicide inhibitor for GSTs. nih.gov The proposed mechanism involves the binding of NBDHEX to the enzyme's active site (H-site), followed by its conjugation with glutathione (GSH). nih.gov This reaction forms a σ-complex (Meisenheimer complex) at the electron-deficient C-4 position of the benzoxadiazole ring. nih.gov

Docking studies were employed to model the localization of this σ-complex within the active sites of different GST isoforms (GSTA1-1, GSTM2-2, and GSTP1-1). nih.gov These computational models provided a structural explanation for the tight stabilization of the complex in GSTP1-1 and GSTM2-2, leading to their irreversible inhibition. nih.gov In contrast, for GSTA1-1, the calculations suggested that the release of 6-mercapto-1-hexanol (B159029) from the complex was a more favorable event. nih.gov Such theoretical investigations are crucial for understanding the molecular basis of inhibition and for designing more potent and selective enzyme inhibitors. nih.gov

| Interacting Species | Key Mechanistic Step | Computational Method | Finding |

| NBDHEX and GSTs | Formation of σ-complex | Docking Studies | The σ-complex is formed at the C-4 position of the NBD ring and is stabilized within the enzyme's active site. nih.gov |

| σ-complex in GSTP1-1/GSTM2-2 | Complex Stabilization | Molecular Modeling | The complex is tightly stabilized, leading to suicide inhibition. nih.gov |

| σ-complex in GSTA1-1 | Complex Dissociation | Molecular Modeling | The release of the 6-mercapto-1-hexanol moiety is favored. nih.gov |

Computational Approaches for Predicting Biological Activity

Computational methods are increasingly used to predict the biological activity of molecules, guiding the synthesis and evaluation of new therapeutic agents. inonu.edu.tr For this compound derivatives, these approaches range from predicting potential biological targets to understanding the structural basis of their activity. nih.govrsc.org

One key computational approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov As detailed in the previous section, docking studies were instrumental in demonstrating how NBDHEX localizes within the active site of glutathione S-transferases, providing a structural hypothesis for its inhibitory action. nih.gov This predictive capability allows for the virtual screening of libraries of NBD derivatives against various biological targets.

Another computational strategy involves the analysis of global reactivity descriptors derived from Density Functional Theory (DFT) calculations. inonu.edu.tr Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, hardness, and softness are calculated to understand the biological and chemical reactivity of compounds. inonu.edu.tr A smaller HOMO-LUMO gap, for instance, suggests higher reactivity. inonu.edu.tr While specific studies on this compound using this exact methodology are not detailed in the provided results, this approach is standard for predicting the reactivity of novel compounds. researchgate.netinonu.edu.tr

Furthermore, online prediction tools can be used to forecast a compound's biological activity spectrum based on its structure. inonu.edu.tr These tools compare the structure of a query molecule to a database of known biologically active substances to predict activities ranging from enzymatic inhibition to receptor antagonism. inonu.edu.tr For example, NBD derivatives have been designed and synthesized as fluorescent probes for sigma receptors, a process that relies on understanding the structure-activity relationships required for receptor affinity. rsc.org

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Predicting binding mode of NBD derivatives in enzyme active sites. | Localization and stabilization of NBDHEX in the GST active site. nih.gov |

| DFT (Global Reactivity Descriptors) | Assessing the chemical and biological reactivity of molecules. | High reactivity is associated with a high softness value (inverse of hardness). inonu.edu.tr |

| Structure-Based Design | Designing new molecules with affinity for specific biological targets. | Development of NBD-based fluorescent probes for sigma receptors. rsc.org |

Advanced Applications and Research Frontiers of 4 Nitro 2,1,3 Benzoxadiazole Derivatives

Fluorescent Probes and Biosensors in Biological and Chemical Systems

The 7-nitro-2,1,3-benzoxadiazole moiety is a well-established fluorophore utilized in the design of responsive fluorescent probes. frontiersin.org These probes are instrumental in detecting and imaging a wide array of analytes in both biological and chemical systems. The versatility of the NBD scaffold allows for the development of highly specific and sensitive sensors.

Fluorescence Imaging in Live Cells and Tissues

The ability of NBD derivatives to fluoresce within biological environments makes them powerful tools for live-cell and tissue imaging.

A significant application is the use of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) for visualizing lysosomes in living cells. The fluorescence intensity of NBD-PZ increases dramatically in acidic environments (pH ≤ 7.0), such as that found in lysosomes. This property allows for the clear visualization of these organelles within minutes of application to various cell lines, including HGC-27, CW-2, IEC-18, and RAW264.7 cells. nih.gov

Furthermore, NBD derivatives have been developed as potential fluorescent probes for sigma receptors, which are implicated in cancer. For instance, compound 5d, a 4-nitro-2,1,3-benzoxadiazole derivative, exhibits high affinity and selectivity for the σ₂ receptor. Confocal microscopy studies have demonstrated its cellular uptake, suggesting its potential for clarifying the role of σ₂ receptors in both normal and cancerous cells. rsc.org

Development of Environment-Sensitive Fluorescent Systems

The fluorescence of many NBD derivatives is highly sensitive to the polarity and viscosity of their microenvironment. This solvatochromic property is a key feature in the development of environment-sensitive fluorescent systems.

Novel fluorescent analogs of serotonin (B10506), where the NBD group is covalently attached, display a high degree of environmental sensitivity in their fluorescence. mdpi.com This characteristic is valuable for probing the binding of these ligands to serotonin receptors and understanding the local environment of the binding site. mdpi.com

Another example is the development of a novel nitro-substituted benzothiadiazole, 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] nih.govrsc.orgontosight.aithiadiazole (BTTD-NO2), as a fluorescent probe for hypoxic tumor cells. The fluorescence of this probe is quenched by its nitro groups. However, under the hypoxic conditions found in many solid tumors, these nitro groups are reduced to amino groups, leading to a strong red fluorescence. This "turn-on" mechanism allows for the specific labeling of hypoxic cells. nih.gov

Bioorthogonal Reactions in Fluorescent Imaging

Bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, represent a frontier in fluorescent imaging. While the search results mention the importance and general principles of bioorthogonal reactions in fluorescence imaging, specific examples detailing the use of this compound derivatives in this context are not extensively provided. researchgate.net The development of NBD derivatives that can participate in bioorthogonal reactions holds great promise for more specific and controlled labeling of biomolecules in living organisms.

Medicinal Chemistry and Pharmacological Applications

The pharmacological potential of this compound derivatives has been a significant area of research, leading to the design and synthesis of novel therapeutic agents.

Design and Synthesis of Potential Therapeutic Agents

The NBD scaffold has been a versatile starting point for the creation of compounds with a range of therapeutic activities, particularly as anticancer agents.

Researchers have designed and synthesized a series of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) derivatives as inhibitors of Glutathione (B108866) S-transferase P1-1 (GST P1-1), an enzyme that is a potential target for anticancer drugs. researchgate.net One such derivative, compound 4n, showed more selective inhibition of GST P1-1 and GST M2-2, better water solubility, and more potent anticancer activities against several cancer cell lines compared to the parent molecule. researchgate.net NBDHEX itself has been shown to be cytotoxic to various tumor cell lines and can trigger apoptosis. researchgate.netnih.gov

Furthermore, selected 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as highly efficient inhibitors of GST P1-1. These compounds are lipophilic, allowing them to cross the plasma membrane, and exhibit strong cytotoxic activity in various human cancer cell lines, including myeloid leukemia (K562), hepatic carcinoma (HepG2), T-lymphoblastic leukemia (CCRF-CEM), and small cell lung carcinoma (GLC-4). researchgate.net

The structural features of compounds like 4-Nitro-7-piperazino-2,1,3-benzoxadiazole, which possesses a nitro group and a piperazine (B1678402) moiety, make them valuable candidates in the synthesis of novel therapeutic agents, particularly for targeting specific receptors in neurological disorders. chemimpex.com

Interactive Table: Potential Therapeutic Agents Based on this compound

| Derivative/Compound | Target/Application | Key Findings |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) derivatives (e.g., 4n) | Anticancer (GST P1-1 inhibitors) | Selective inhibition of GST P1-1, potent anticancer activity, improved water solubility. researchgate.net |

| 7-nitro-2,1,3-benzoxadiazole derivatives | Anticancer (GST P1-1 inhibitors) | Lipophilic, cross plasma membrane, strong cytotoxic activity in multiple cancer cell lines. researchgate.net |

| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole | Neurological Disorders | Valuable structural characteristics for designing compounds with improved efficacy and selectivity. chemimpex.com |

Investigation of Enzyme Inhibition Mechanisms (e.g., Glutathione S-transferases, GSTP1-1)

Derivatives of this compound (NBD) are instrumental in studying enzyme inhibition, particularly for Glutathione S-transferases (GSTs), which are crucial in detoxification and drug resistance. nih.govtorvergata.it A notable NBD derivative, NBDHEX, is a potent, mechanism-based inhibitor of the human GSTP1-1 isoenzyme. nih.govtandfonline.com It functions as a suicide inhibitor; it is first conjugated to glutathione (GSH) to form a σ-complex that binds tightly to the enzyme, inhibiting its activity. nih.govnih.gov This inhibition can trigger apoptosis in cancer cells, making NBD derivatives promising as anticancer drugs. nih.govnih.gov

Kinetic studies have shown that some 7-nitro-2,1,3-benzoxadiazole derivatives act as non-competitive inhibitors with respect to GSH and competitive inhibitors regarding the electrophilic substrate, indicating a complex interaction with the enzyme. nih.gov The specific mechanism can vary between GST isoforms. For example, the σ-complex formed with NBDHEX is very stable in the active site of GSTP1-1 and GSTM2-2, but in GSTA1-1, the complex is more readily released. nih.gov The substitution pattern on the NBD ring significantly influences inhibitory potency, with electron-withdrawing groups generally enhancing activity. researchgate.net

Table 1: Inhibitory Mechanisms of Selected this compound Derivatives on Glutathione S-transferases

| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings |

|---|---|---|---|